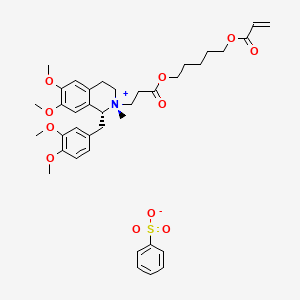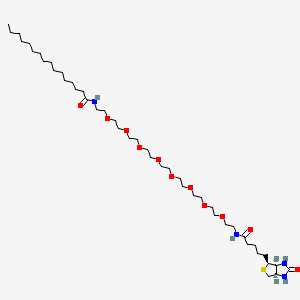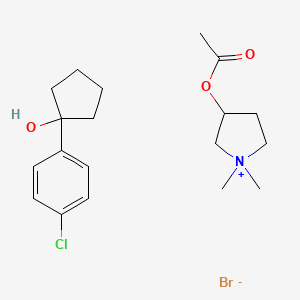
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorophenyl group attached to a cyclopentanol ring, combined with a dimethylpyrrolidinium acetate moiety and a bromide ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)cyclopentan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with cyclopentanone in the presence of a suitable catalyst. This reaction proceeds through an aldol condensation mechanism, followed by reduction to yield the desired cyclopentanol derivative. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.
For the preparation of (1,1-dimethylpyrrolidin-1-ium-3-yl) acetate, the starting material is usually 1,1-dimethylpyrrolidine, which undergoes acetylation using acetic anhydride. The final step involves the combination of the cyclopentanol derivative with the dimethylpyrrolidinium acetate in the presence of a bromide source, such as hydrobromic acid, to form the bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide undergoes various chemical reactions, including:
Oxidation: The cyclopentanol moiety can be oxidized to form a ketone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, and amines, often in polar solvents.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of new substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the cyclopentanol moiety can form hydrogen bonds with active sites. The dimethylpyrrolidinium acetate part may enhance the compound’s solubility and facilitate its transport across cell membranes. The bromide ion can participate in ionic interactions, stabilizing the compound’s structure.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)cyclopentan-1-ol: Similar structure but with a different position of the chlorophenyl group.
1-(3-Chlorophenyl)cyclopentan-1-ol: Similar structure with the chlorophenyl group at the 3-position.
1-(4-Chlorophenyl)cyclopentan-1-one: Ketone derivative of the compound.
Uniqueness
1-(4-Chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylpyrrolidinium acetate moiety and the bromide ion differentiates it from other similar compounds, potentially enhancing its solubility, stability, and reactivity.
特性
分子式 |
C19H29BrClNO3 |
|---|---|
分子量 |
434.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)cyclopentan-1-ol;(1,1-dimethylpyrrolidin-1-ium-3-yl) acetate;bromide |
InChI |
InChI=1S/C11H13ClO.C8H16NO2.BrH/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11;1-7(10)11-8-4-5-9(2,3)6-8;/h3-6,13H,1-2,7-8H2;8H,4-6H2,1-3H3;1H/q;+1;/p-1 |
InChIキー |
VSYOGHWGDBKTSX-UHFFFAOYSA-M |
正規SMILES |
CC(=O)OC1CC[N+](C1)(C)C.C1CCC(C1)(C2=CC=C(C=C2)Cl)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


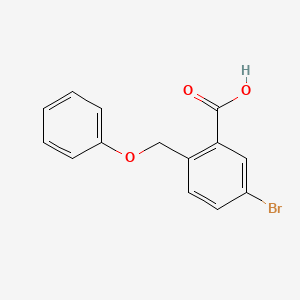
![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)

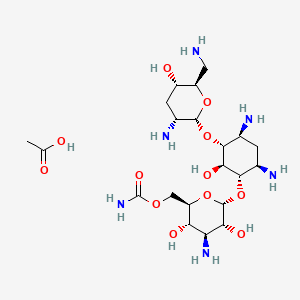
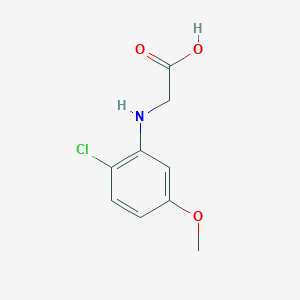
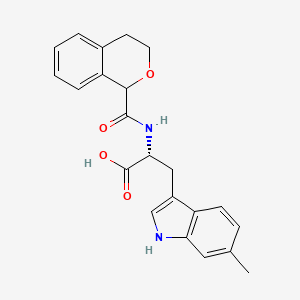
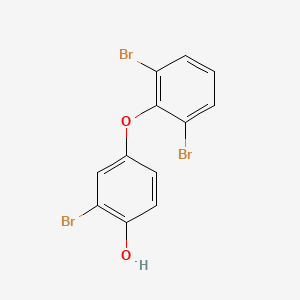


![[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
